![molecular formula C16H15BrN2O3 B2868950 2-Oxo-2-[(1-phenylethyl)amino]ethyl 5-bromopyridine-3-carboxylate CAS No. 478941-55-8](/img/structure/B2868950.png)
2-Oxo-2-[(1-phenylethyl)amino]ethyl 5-bromopyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Oxo-2-[(1-phenylethyl)amino]ethyl 5-bromopyridine-3-carboxylate” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a carboxylate group, which is a common functional group in biochemistry . The presence of the bromine atom indicates that it might be used in reactions as a leaving group or for electrophilic aromatic substitution .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its atoms and the bonds between them, as well as the presence of any chiral centers. The phenylethylamino group and the bromopyridine group are likely to have significant effects on the compound’s overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its molecular structure, the types of bonds it contains, and its functional groups. These could affect properties like its boiling and melting points, its solubility in various solvents, and its reactivity .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Studies highlight the significance of derivatives similar to 2-Oxo-2-[(1-phenylethyl)amino]ethyl 5-bromopyridine-3-carboxylate in cancer research, particularly their role in overcoming drug resistance in cancer cells. Research demonstrates that specific analogs, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, exhibit potent anticancer activities. These compounds are capable of selectively killing drug-resistant cancer cells over parent cancer cells through the induction of apoptosis. The selectivity and mechanism of action towards drug-resistant cancer cells are under investigation, suggesting these compounds are promising candidates for the treatment of cancers with multiple drug resistance (Das et al., 2009).
Antimitotic and Antitumor Activities
Further studies on pyridine derivatives, including compounds structurally related to this compound, reveal their potential as antimitotic agents. These compounds have shown antitumor activity in mice, suggesting a valuable application in the development of new therapies for cancer treatment. The biological activity observed includes the inhibition of the incorporation of pyrimidine nucleosides into DNA and RNA, indicating a possible mode of action of these compounds as antimitotic agents (Temple et al., 1992).
Electrocatalytic Carboxylation
Research into the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 highlights the potential for eco-friendly chemical synthesis processes. This work demonstrates a novel procedure for converting 2-amino-5-bromopyridine into valuable chemical intermediates using carbon dioxide, offering insights into sustainable industrial chemistry applications. The process involves an ionic liquid medium, showcasing the versatility and efficiency of using CO2 as a reagent in organic synthesis (Feng et al., 2010).
Antimicrobial and Antimalarial Activities
Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial activities. These findings suggest that the structural framework of this compound and its derivatives can be optimized to develop new antimicrobial and antimalarial agents, contributing to the ongoing search for effective treatments against infectious diseases (Ningsanont et al., 2003).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-11(12-5-3-2-4-6-12)19-15(20)10-22-16(21)13-7-14(17)9-18-8-13/h2-9,11H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNRTVHVEMXXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2868867.png)
![3-Phenyl-2-propan-2-yl[1]benzopyrano[2,3-d]pyrimidine-4,5-dione](/img/structure/B2868868.png)
![2-Cyclopropyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2868870.png)

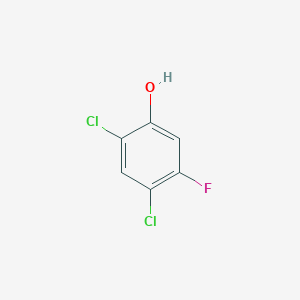
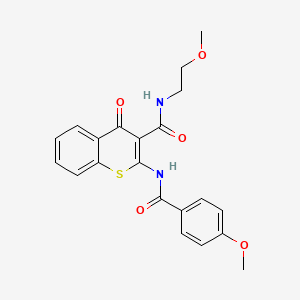
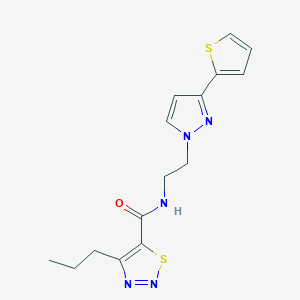

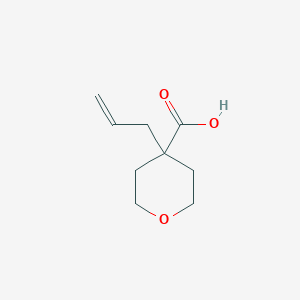
![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide](/img/structure/B2868882.png)
![Cyclohexyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2868883.png)
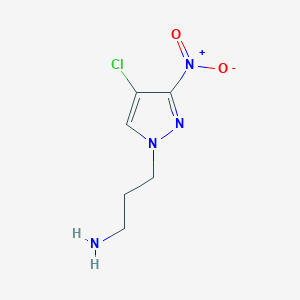
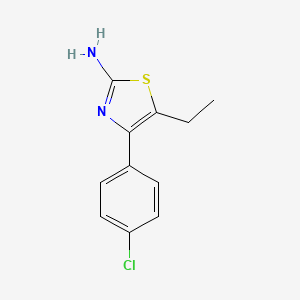
![7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B2868890.png)